molecular formula C14H16N2O3 B6631539 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid

3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid

Cat. No. B6631539
M. Wt: 260.29 g/mol
InChI Key: QCDWCYIBWBZOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid, also known as tryptophan methyl ester, is a chemical compound that is widely used in scientific research. This compound is a derivative of the amino acid tryptophan and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid is not fully understood. However, it has been found to act as a substrate for various enzymes involved in the biosynthesis of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid and its derivatives. It is also thought to act as a precursor for the synthesis of various indole derivatives.
Biochemical and Physiological Effects:
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid has various biochemical and physiological effects. It has been found to increase the production of tryptamine and serotonin in various organisms. Additionally, it has been found to have antimicrobial and antifungal properties. This compound has also been found to have an inhibitory effect on the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid in lab experiments is its availability. This compound is readily available and can be easily synthesized. Additionally, it has a wide range of applications in various fields of research. However, one limitation of using this compound is that its mechanism of action is not fully understood. Further research is needed to fully understand its biochemical and physiological effects.

Future Directions

There are many future directions for the study of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid. One direction is the study of its potential as an antimicrobial and antifungal agent. Additionally, further research is needed to fully understand its mechanism of action and its role in the biosynthesis of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid and its derivatives. Finally, the potential use of this compound in the treatment of cancer should be further explored.

Synthesis Methods

The synthesis of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid involves the reaction of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid methyl ester hydrochloride with isobutyl chloroformate in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature for 12 hours. The resulting product is then purified by column chromatography to obtain the final product.

Scientific Research Applications

3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid is used in various scientific research applications. It is commonly used as a substrate for the enzymatic production of tryptamine and serotonin. It is also used as a precursor for the synthesis of various indole derivatives. Additionally, this compound has been used in the study of the biosynthesis of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid and its derivatives in bacteria.

properties

IUPAC Name

3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-8(14(18)19)9(2)16-13(17)11-3-4-12-10(7-11)5-6-15-12/h3-9,15H,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDWCYIBWBZOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)NC(=O)C1=CC2=C(C=C1)NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid

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